molecular formula C65H109N15O18 B12410008 Tau Peptide (306-317)

Tau Peptide (306-317)

Cat. No.: B12410008
M. Wt: 1388.7 g/mol
InChI Key: BYPNHHLUFXJFHR-HVQSPNAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tau Peptide (306-317) is a polypeptide derived from the tau protein, which is a microtubule-associated protein predominantly found in neurons. This specific peptide sequence, Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys, is known for its role in the aggregation process associated with neurodegenerative diseases such as Alzheimer’s disease. The tau protein is crucial for stabilizing microtubules in neurons, and its dysfunction is linked to the formation of neurofibrillary tangles, a hallmark of tauopathies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tau Peptide (306-317) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Tau Peptide (306-317) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The process is optimized for yield and purity, often involving rigorous quality control measures to ensure the peptide’s integrity .

Chemical Reactions Analysis

Types of Reactions: Tau Peptide (306-317) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tyrosine residue, using reagents like hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Dithiothreitol, neutral pH.

    Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.

Major Products: The primary products of these reactions are modified peptides with altered functional properties, which can be used to study the peptide’s role in neurodegenerative processes .

Scientific Research Applications

Tau Peptide (306-317) has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Tau Peptide (306-317) exerts its effects involves its interaction with microtubules and other cellular components. The peptide can aggregate, forming fibrils that disrupt normal cellular functions. This aggregation is mediated by specific molecular interactions and post-translational modifications, such as phosphorylation. The peptide’s molecular targets include microtubule-binding domains and various kinases involved in its phosphorylation .

Comparison with Similar Compounds

    Tau Peptide (275-305): Another fragment of the tau protein involved in aggregation.

    Beta-Amyloid Peptide (1-42): A peptide associated with Alzheimer’s disease, known for forming amyloid plaques.

    Synuclein Peptides: Involved in Parkinson’s disease, forming Lewy bodies.

Uniqueness: Tau Peptide (306-317) is unique due to its specific sequence and role in tau aggregation. Unlike other tau fragments, this peptide is particularly implicated in the formation of neurofibrillary tangles, making it a critical target for studying tauopathies .

Properties

Molecular Formula

C65H109N15O18

Molecular Weight

1388.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C65H109N15O18/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-/m0/s1

InChI Key

BYPNHHLUFXJFHR-HVQSPNAUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N

Origin of Product

United States

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